![molecular formula C27H32N6O B2559252 N-(4-{[4-(1,2-benzisoxazol-3-ylmethyl)piperazin-1-yl]sulfonyl}phenyl)acetamide CAS No. 1189483-47-3](/img/structure/B2559252.png)
N-(4-{[4-(1,2-benzisoxazol-3-ylmethyl)piperazin-1-yl]sulfonyl}phenyl)acetamide
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Description
“N-(4-{[4-(1,2-benzisoxazol-3-ylmethyl)piperazin-1-yl]sulfonyl}phenyl)acetamide” is a chemical compound. It is related to a series of compounds that have been synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis .
Synthesis Analysis
The synthesis of similar compounds involves the design and creation of substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . The synthesis process typically involves the use of NMR, ESI–MS, and IR for characterization .Molecular Structure Analysis
The molecular structure of this compound is complex, involving multiple functional groups including a benzisoxazole, a piperazine, and a sulfonyl group. The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy .Future Directions
The future directions for research on this compound could include further evaluation of its anti-tubercular activity, as well as investigation of its potential applications in other areas of medicine . Additionally, further studies could be conducted to fully elucidate its mechanism of action and to optimize its synthesis process .
properties
IUPAC Name |
3-[6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-[3-(N-ethylanilino)propyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N6O/c1-4-32(23-9-6-5-7-10-23)18-8-17-28-27(34)16-15-26-30-29-25-14-13-24(31-33(25)26)22-12-11-20(2)21(3)19-22/h5-7,9-14,19H,4,8,15-18H2,1-3H3,(H,28,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEWMYIIEMLASJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCNC(=O)CCC1=NN=C2N1N=C(C=C2)C3=CC(=C(C=C3)C)C)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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